molecular formula C14H18Cl2N2O2 B1667405 Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride CAS No. 109690-44-0

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride

Cat. No.: B1667405
CAS No.: 109690-44-0
M. Wt: 317.2 g/mol
InChI Key: PRBBUNKDNQMQMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride typically involves the reaction of aniline derivatives with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride
  • Aniline, 4,4’-(ethylenedioxy)DI-, monohydrochloride
  • Aniline, 4,4’-(ethylenedioxy)DI-, free base

Uniqueness

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride is unique due to its specific chemical structure and bioactive properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

109690-44-0

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

[4-[2-(4-azaniumylphenoxy)ethoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H

InChI Key

PRBBUNKDNQMQMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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